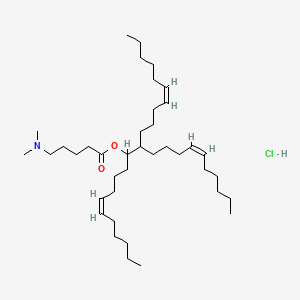
Mettl16-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mettl16-IN-1 is a novel inhibitor of the methyltransferase-like protein 16 (METTL16), which is an RNA N6-methyladenosine (m6A) methyltransferase. METTL16 plays a crucial role in RNA metabolism, including RNA splicing, stability, and translation. The inhibition of METTL16 by this compound has shown potential in various scientific research applications, particularly in cancer biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Mettl16-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Mettl16-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mettl16-IN-1 has a wide range of scientific research applications, including:
Wirkmechanismus
Mettl16-IN-1 exerts its effects by inhibiting the methyltransferase activity of METTL16. This inhibition disrupts the m6A methylation of target RNAs, leading to altered RNA splicing, stability, and translation. The molecular targets of this compound include the RNA substrates of METTL16 and the associated protein complexes involved in RNA metabolism .
Vergleich Mit ähnlichen Verbindungen
METTL3-IN-1: Another inhibitor targeting the METTL3 methyltransferase, which also plays a role in m6A RNA methylation.
METTL14-IN-1: Inhibits METTL14, another member of the METTL family involved in RNA methylation.
Uniqueness of Mettl16-IN-1: this compound is unique in its specific inhibition of METTL16, distinguishing it from other inhibitors that target different members of the METTL family. This specificity allows for targeted studies and potential therapeutic applications focused on METTL16-related pathways .
Eigenschaften
Molekularformel |
C19H12BrN3O6S2 |
|---|---|
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
4-[(E)-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]sulfonylbenzoic acid |
InChI |
InChI=1S/C19H12BrN3O6S2/c1-23-13-7-4-10(20)8-12(13)14(17(23)25)15-16(24)21-19(30-15)22-31(28,29)11-5-2-9(3-6-11)18(26)27/h2-8H,1H3,(H,26,27)(H,21,22,24)/b15-14- |
InChI-Schlüssel |
HYPYGWBCKWTRSP-PFONDFGASA-N |
Isomerische SMILES |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N/C(=N\S(=O)(=O)C4=CC=C(C=C4)C(=O)O)/S3)/C1=O |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)S3)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



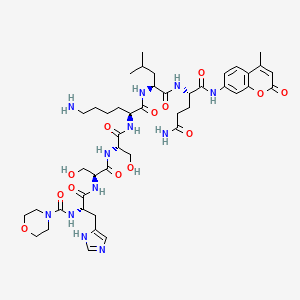

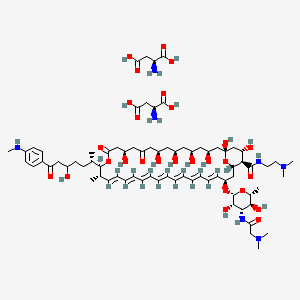

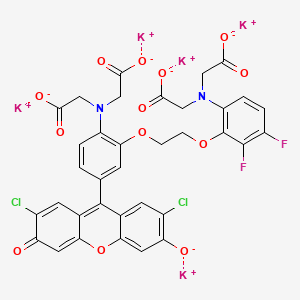


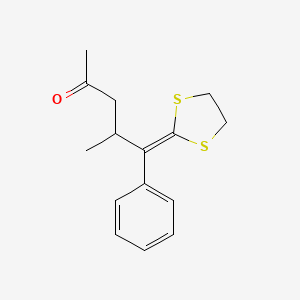
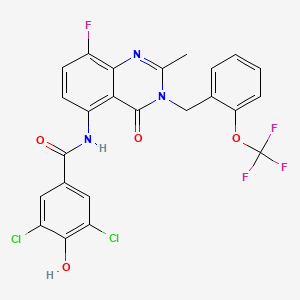
![(7S,10S,13S)-N-[(E,3S)-5-methyl-1-methylsulfonylhex-1-en-3-yl]-10-(2-morpholin-4-ylethyl)-9,12-dioxo-13-(2-oxopyrrolidin-1-yl)-2-oxa-8,11-diazabicyclo[13.3.1]nonadeca-1(18),15(19),16-triene-7-carboxamide](/img/structure/B15137509.png)

